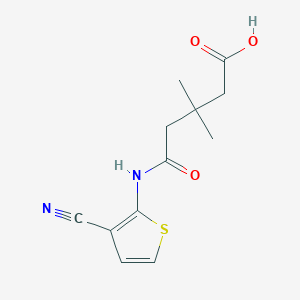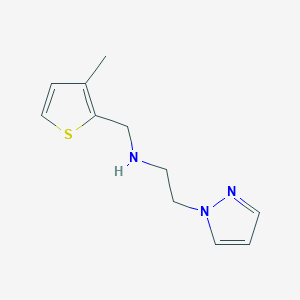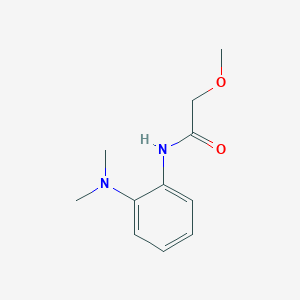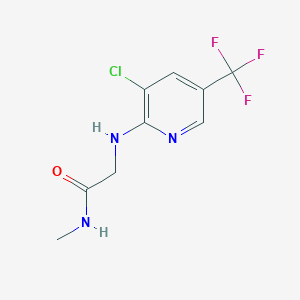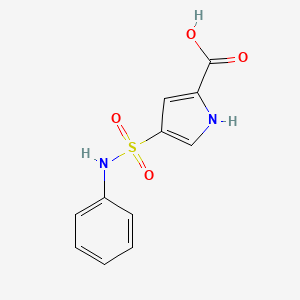![molecular formula C10H14O B14908237 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde, also known as myrtenal, is an organic compound with the molecular formula C10H14O. It is a bicyclic monoterpene aldehyde that is commonly found in essential oils of various plants. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .
准备方法
Synthetic Routes and Reaction Conditions
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of myrtenol, a related compound, using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes may utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can vary depending on the desired yield and purity of the final product .
化学反应分析
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, MnO2, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carboxylic acid.
Reduction: 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
作用机制
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
相似化合物的比较
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde can be compared to other similar compounds, such as:
Myrtenol: The alcohol counterpart of myrtenal, which can be oxidized to form the aldehyde.
Myrtenic acid: The carboxylic acid derivative formed by the oxidation of myrtenal.
Myrtenyl acetate: An ester derivative with a similar bicyclic structure.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-3-7(6-11)4-9(10)5-8/h3,6,8-9H,4-5H2,1-2H3 |
InChI 键 |
LXYRFKMCSIWPAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CC1C=C(C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


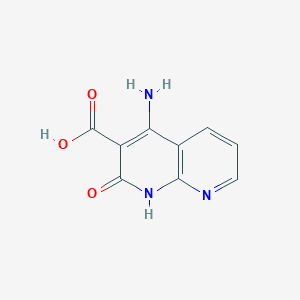
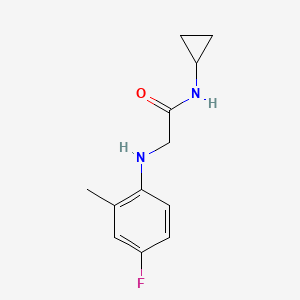
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
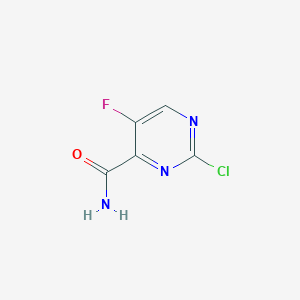
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
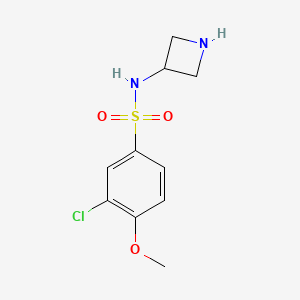
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
